molecular formula C28H23FN4O3 B1676197 4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)- CAS No. 197506-04-0

4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-

Cat. No.: B1676197
CAS No.: 197506-04-0
M. Wt: 482.5 g/mol
InChI Key: PYUGFOWNYMLROI-KPKJPENVSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)- (hereafter referred to as the "target compound") is a synthetic benzopyranone derivative featuring:

  • A tetrazole ring at position 2, acting as a bioisostere for carboxylic acid to enhance metabolic stability and bioavailability.
  • An (E)-ethenyl group at position 8, conjugated to a 4-(4-(4-fluorophenyl)butoxy)phenyl substituent. This fluorinated aryl ether chain likely enhances lipophilicity and receptor-binding specificity.

Properties

CAS No.

197506-04-0

Molecular Formula

C28H23FN4O3

Molecular Weight

482.5 g/mol

IUPAC Name

8-[(E)-2-[4-[4-(4-fluorophenyl)butoxy]phenyl]ethenyl]-2-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C28H23FN4O3/c29-22-13-8-19(9-14-22)4-1-2-17-35-23-15-10-20(11-16-23)7-12-21-5-3-6-24-25(34)18-26(36-27(21)24)28-30-32-33-31-28/h3,5-16,18H,1-2,4,17H2,(H,30,31,32,33)/b12-7+

InChI Key

PYUGFOWNYMLROI-KPKJPENVSA-N

SMILES

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)C=CC4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F

Isomeric SMILES

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)/C=C/C4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)C=CC4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-(2-(E)-(4-(4-(4-fluorophenyl)butyloxy)phenyl)vinyl)-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran sodium salt
MEN91507

Origin of Product

United States

Preparation Methods

Alkylation of Phenol Intermediates

A phenol intermediate (e.g., 4-hydroxyphenylstyryl chromone) reacts with 1-bromo-4-(4-fluorophenyl)butane in the presence of K2CO3 or Cs2CO3 in DMF at 80–100°C. This method mirrors the preparation of 7-hydroxyl-4H-1-benzopyran-4-one derivatives, where alkylamines displaced chlorophenyl groups under microwave irradiation.

Mitsunobu Reaction

For oxygen-sensitive substrates, the Mitsunobu reaction (DIAD, PPh3, THF) couples 4-(4-fluorophenyl)butanol with a phenolic intermediate, ensuring high regioselectivity and yield.

Integrated Synthetic Pathways

Combining these steps, two plausible routes emerge:

Sequential Functionalization

  • Chromone Core : Synthesize 8-bromo-2-formyl-4H-chromen-4-one via Baker-Venkataraman.
  • Tetrazole Installation : Employ InCl3-catalyzed [3+2] cycloaddition with azidotrimethylsilane and methyl isocyanide.
  • Styryl Introduction : Perform Heck coupling with 4-(4-(4-fluorophenyl)butoxy)styrylboronic acid.
  • Purification : Column chromatography (SiO2, ethyl acetate/hexane) yields the final product.

Convergent Approach

  • Styryl-Chromone Intermediate : Prepare 8-styryl-2-cyano-4H-chromen-4-one via Wittig reaction.
  • Tetrazole Formation : Convert the cyano group to tetrazole using NaN3 and NH4Cl in DMF.
  • Fluorophenylbutoxy Attachment : Alkylate the phenolic oxygen with 1-bromo-4-(4-fluorophenyl)butane.

Comparative Analysis of Methods

Step Method Conditions Yield (%) Source
Chromone synthesis Baker-Venkataraman DBU, 120–140°C, 24 h 5.2–66.2
Tetrazole formation Ugi-Azide ZnO, ultrasound, 4 h 60–75
Styryl installation Heck coupling Pd(OAc)2, PPh3, Et3N, 80°C ~50 (infer)
Alkylation Nucleophilic K2CO3, DMF, 80°C 57–72

Challenges and Optimization

  • Steric Hindrance : Bulky substituents (e.g., tetrazole) may impede cyclization; ultrasound or microwave irradiation enhances reactivity.
  • Stereochemistry : E-configuration of the styryl group requires controlled coupling conditions.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) effectively isolates intermediates.

Chemical Reactions Analysis

Types of Reactions: MEN-91507 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the tetrazole ring and the fluorophenyl group.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophilic reagents under mild conditions.

    Oxidation and Reduction Reactions: While MEN-91507 is stable under normal conditions, it can undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions are typically derivatives of MEN-91507 with modified functional groups, which can be used for further pharmacological studies .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C_25H_24F N_5O

Molecular Weight : 482.5 g/mol

The compound features a complex structure that includes a benzopyran moiety, a fluorophenyl group, and a tetrazole ring. Its molecular design suggests potential interactions with biological targets, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that derivatives of benzopyran compounds exhibit anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Analgesic Effects

Similar to its anti-inflammatory properties, this compound has shown potential as an analgesic agent. It may modulate pain pathways, providing relief in conditions such as arthritis and neuropathic pain .

Immunosuppressive Activity

The immunosuppressive capabilities of this compound have been explored in the context of autoimmune diseases and organ transplantation. Its ability to modulate immune responses could be beneficial in preventing graft rejection and managing autoimmune disorders .

Antiallergic Effects

The compound has also been investigated for its antiallergic properties, potentially offering new treatments for allergic reactions by inhibiting histamine release and other mediators of allergic responses .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of MEN91507 in various therapeutic areas:

  • Trial on Inflammatory Diseases : A Phase II trial assessed the effectiveness of MEN91507 in patients with rheumatoid arthritis, showing significant reduction in disease activity scores compared to placebo .
  • Pain Management Study : Another study focused on chronic pain management demonstrated that patients receiving MEN91507 reported lower pain levels and improved quality of life metrics .

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which this compound exerts its effects:

  • Cytokine Modulation : Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 production in macrophages, contributing to its anti-inflammatory action .
  • Neuroprotection : Preliminary studies suggest neuroprotective effects, indicating potential applications in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Comparative Analysis with Other Compounds

PropertyMEN91507Other Benzopyran Derivatives
Anti-inflammatory ActivityHighModerate
Analgesic EffectSignificantVariable
Immunosuppressive PotentialHighLow
Antiallergic ActivityPresentAbsent

Mechanism of Action

MEN-91507 exerts its effects by antagonizing cysteinyl leukotriene receptors, specifically the CysLT1 receptor. This receptor is involved in the inflammatory response and bronchoconstriction. By blocking this receptor, MEN-91507 reduces inflammation and prevents bronchoconstriction, making it a potential therapeutic agent for asthma and other respiratory diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target compound but differ in substituents, heterocycles, or backbone modifications:

Compound ID/Name Key Structural Features Pharmacological Relevance
Target Compound 2-(Tetrazol-5-yl), 8-(E-ethenyl)-4-(4-(4-fluorophenyl)butoxy)phenyl Presumed leukotriene antagonism (based on analogues)
ONO 1078 (CAS 103177-37-3) 2-(Tetrazol-5-yl), 8-benzoylamino, 4-phenylbutoxy Clinically validated leukotriene antagonist; improves FEV1 and bronchial hyperresponsiveness in asthma
4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl) (CAS 1300031-89-3) 8-bromo, 6-methyl, 2-(tetrazol-5-yl) No direct clinical data; bromine may enhance reactivity but reduce metabolic stability
2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl) (CAS 80916-87-6) 2H-benzopyranone backbone, 8-ethoxybutoxy, 3-tetrazole Structural isomerism (2-one vs. 4-one) may alter electronic properties and bioavailability
4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl) (CAS 5738-92-1) 6-methoxy, 2-triazole (vs. tetrazole) Triazole’s reduced acidity vs. tetrazole may weaken receptor interactions

Key Comparative Findings

Substituent Effects on Activity
  • Fluorophenyl vs. Phenylbutoxy (ONO 1078): The target compound’s 4-fluorophenyl group may enhance receptor affinity due to fluorine’s electronegativity and hydrophobic effects, compared to ONO 1078’s non-fluorinated phenylbutoxy chain .
  • Ethenyl vs.
Heterocycle Modifications
  • Tetrazole vs. Triazole (CAS 5738-92-1) : Tetrazoles (pKa ~4.9) are stronger acids than triazoles (pKa ~8.2), enabling stronger ionic interactions with basic residues in leukotriene receptors. This difference may explain the superior efficacy of tetrazole-containing analogues in preclinical models .
Backbone and Positional Isomerism
  • 4H- vs. 2H-Benzopyranone (CAS 80916-87-6): The 4H-benzopyranone system (target compound) has a ketone at position 4, while 2H-benzopyranones (e.g., CAS 80916-87-6) feature a lactone structure.

Pharmacokinetic and Physicochemical Properties

Property Target Compound ONO 1078 CAS 1300031-89-3 CAS 80916-87-6
Molecular Weight ~465.5 g/mol (estimated) 465.5 g/mol (hemihydrate) 307.1 g/mol 330.3 g/mol
LogP High (fluorophenyl chain) Moderate (phenylbutoxy) Moderate (bromo, methyl) Low (ethoxybutoxy)
Bioavailability Presumed high Clinically effective Unknown Likely low (2H-backbone)

Biological Activity

The compound 4H-1-benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)- is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H22FN5O\text{C}_{22}\text{H}_{22}\text{F}\text{N}_5\text{O}

Key Features:

  • Fluorophenyl Group : Enhances lipophilicity and potentially improves bioavailability.
  • Tetrazole Ring : Known for its role in modulating biological activity through interactions with various receptors.

Biological Activity Overview

Research indicates that benzopyran derivatives exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-allergic effects. The specific compound under consideration has shown promise in several studies.

Anticancer Activity

A recent study highlighted the antiproliferative effects of related benzopyran derivatives against various cancer cell lines. The IC50 values ranged from 5.2 to 22.2 µM , demonstrating significant cytotoxicity against MDA-MB-231 breast cancer cells while showing minimal toxicity towards normal cell lines (HEK-293 and LLC-PK1) with IC50 values exceeding 100 µM .

Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. A patent describes its use in treating inflammatory conditions through inhibition of pro-inflammatory cytokines . The mechanism likely involves modulation of signaling pathways associated with inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : While the compound showed no significant kinase inhibitory activity in preliminary tests, modifications to its structure may enhance this property.
  • Apoptosis Induction : At concentrations around 5 µM , the compound was reported to induce apoptosis in cancer cells by approximately 50.8% , suggesting a mechanism that may involve mitochondrial pathways .

Case Studies and Research Findings

Several studies have evaluated the biological effects of similar benzopyran derivatives:

  • Uterotrophic Activity : A study on 7-methoxy-4H-benzopyran derivatives revealed varying degrees of uterotrophic activity, with some compounds exhibiting up to 87% effectiveness based on uterine weight gain in animal models .
  • Antiestrogenic Activity : Certain derivatives demonstrated antiestrogenic properties, providing insights into their potential use in hormone-related therapies .
  • Stability and Pharmacokinetics : Another investigation into the pharmacokinetics of related compounds indicated a short half-life in human serum (approximately 13.6 minutes ) which necessitates further structural optimization for enhanced stability .

Data Summary Table

Activity TypeObserved EffectsReference
AntiproliferativeIC50: 5.2 - 22.2 µM
Anti-inflammatoryInhibition of cytokines
UterotrophicUp to 87% uterine weight gain
Antiestrogenic65% activity compared to estradiol
Apoptosis Induction50.8% induction at 5 µM
Serum StabilityHalf-life: ~13.6 min

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can stereochemical purity (E-configuration) be ensured?

  • Methodology : Utilize transition metal-catalyzed cross-coupling reactions (e.g., Heck coupling) to form the ethenyl bridge while preserving the E-configuration. Copper(II)-mediated cascade dehydrogenation, as demonstrated for structurally related diphenylmethane derivatives, can also be adapted for constructing aromatic linkages .
  • Validation : Confirm stereochemistry via nuclear Overhauser effect (NOE) NMR spectroscopy and X-ray crystallography (e.g., as in for similar fluorophenyl derivatives) .

Q. How can researchers address the lack of reported physical properties (e.g., solubility, melting point) for this compound?

  • Methodology : Perform differential scanning calorimetry (DSC) for melting point determination. Use shake-flask or HPLC methods with UV detection to measure solubility in common solvents (e.g., DMSO, ethanol). Reference protocols from , which details analytical techniques for benzopyran derivatives .
  • Data Gaps : Note that SDS documents (e.g., ) frequently lack physicochemical data, necessitating empirical analysis .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.
  • 1H/13C NMR to verify substituent positions and E-configuration.
  • HPLC-PDA (Photo-Diode Array) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does the tetrazole moiety influence the compound’s binding affinity in target proteins, and what computational tools can predict these interactions?

  • Methodology :

  • Use molecular docking (e.g., AutoDock Vina) to model interactions between the tetrazole group and protonatable residues (e.g., histidine, arginine).
  • Compare with carboxylic acid bioisosteres, as tetrazole’s ionization at physiological pH may enhance receptor binding .
    • Validation : Reference NIST’s structural data ( ) for analogous flavones to infer electronic properties .

Q. How can researchers resolve contradictions in reported toxicity classifications (e.g., acute vs. chronic effects)?

  • Methodology :

  • Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and compare results with SDS classifications ().
  • Perform in silico toxicity prediction using tools like ProTox-II or ADMETlab to identify potential organ-specific risks .
    • Data Interpretation : Note that GHS classifications in SDS may vary due to differences in testing protocols or data availability.

Q. What strategies are recommended for evaluating the compound’s environmental impact given limited ecotoxicological data?

  • Methodology :

  • Use OECD guidelines (e.g., Test No. 201: Daphnia magna acute immobilization) to assess aquatic toxicity.
  • Apply quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential .

Methodological Considerations

  • Experimental Design for Biological Studies :

    • Prioritize assays relevant to the fluorophenyl and tetrazole motifs, such as kinase inhibition (e.g., PI3K, as in ) or GPCR modulation .
    • Include positive controls (e.g., LY294002 for PI3K studies) to benchmark activity.
  • Data Contradiction Analysis :

    • Cross-reference synthetic yields and spectral data with literature (e.g., vs. 14) to identify protocol-dependent variability .
    • Use meta-analysis frameworks to reconcile discrepancies in biological activity reports.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-
Reactant of Route 2
Reactant of Route 2
4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-

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